BenchChemオンラインストアへようこそ!

(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

JAK inhibitor Enantiomer impurity profiling Chiral drug substance quality control

(3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester (CAS 723308-59-6) is a chiral, non-racemic, trans-configured piperidine derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol. It features a Boc (tert-butoxycarbonyl)-protected piperidine nitrogen and a free primary amine at the 4-position, with defined (3S,4S) absolute stereochemistry conferring a specific three-dimensional orientation of the 3-methyl and 4-amino substituents.

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 723308-59-6
Cat. No. B3151887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
CAS723308-59-6
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCC1CN(CCC1N)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
InChIKeyUMBWKSXEVUZEMI-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic Acid tert-Butyl Ester (CAS 723308-59-6): Chiral Building Block Procurement Guide


(3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester (CAS 723308-59-6) is a chiral, non-racemic, trans-configured piperidine derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . It features a Boc (tert-butoxycarbonyl)-protected piperidine nitrogen and a free primary amine at the 4-position, with defined (3S,4S) absolute stereochemistry conferring a specific three-dimensional orientation of the 3-methyl and 4-amino substituents . This compound serves as a versatile, stereochemically defined intermediate in medicinal chemistry, particularly in the synthesis of JAK kinase inhibitors and other chiral pharmaceutical agents where the spatial arrangement of substituents directly impacts target binding and biological activity . Its trans-configuration and (3S,4S) enantiomeric identity distinguish it from the (3R,4R) enantiomer (CAS 723308-58-5), the cis-diastereomer (CAS 1039741-10-0), and racemic or stereochemically undefined mixtures (CAS 900642-17-3, 1428341-13-2) [1].

Why Generic Substitution of (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic Acid tert-Butyl Ester Fails in Chiral Synthesis


Substituting (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester with its enantiomer (3R,4R, CAS 723308-58-5), the cis-diastereomer (CAS 1039741-10-0), or a racemic mixture (CAS 900642-17-3 or 1428341-13-2) is not scientifically interchangeable in stereochemically sensitive applications. The (3S,4S) configuration directly determines the spatial orientation of the amine and methyl groups on the piperidine ring, which in turn dictates the three-dimensional presentation of pharmacophoric elements in downstream drug candidates [1]. In JAK inhibitor programs such as tofacitinib, the (3S,4S) enantiomer exhibits substantially reduced kinase inhibitory activity compared to the active (3R,4R) enantiomer, making it a critical impurity reference standard rather than an active pharmaceutical ingredient intermediate . Furthermore, cis- versus trans-diastereomers of 3,4-disubstituted piperidines display fundamentally different conformational preferences and reactivity profiles, with trans-isomers exhibiting distinct acylation kinetics in catalytic resolutions (selectivity factors s up to 52) [2]. Procurement of the incorrect stereoisomer can lead to failed syntheses, erroneous structure-activity relationships, or out-of-specification impurity profiles in regulated pharmaceutical development .

Quantitative Differentiation Evidence for (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic Acid tert-Butyl Ester (CAS 723308-59-6) Against Closest Analogs


Enantiomeric Identity: (3S,4S) vs. (3R,4R) JAK Inhibitory Activity Differentiation in Tofacitinib Series

In the tofacitinib (CP-690,550) chemical series, the (3S,4S)-configured enantiomer (Tofacitinib Impurity C, CAS 1092578-47-6) derived from the (3S,4S)-4-amino-3-methyl-piperidine scaffold exhibits markedly reduced JAK3 inhibitory potency relative to the active (3R,4R)-tofacitinib enantiomer. This establishes that selecting the (3S,4S)-amine building block (CAS 723308-59-6) versus the (3R,4R)-amine building block (CAS 723308-58-5) determines whether the downstream product is the active pharmaceutical ingredient or an impurity reference standard . The defined (3S,4S) absolute stereochemistry of the building block is directly preserved in the final coupled product, making stereochemical procurement a binary decision point [1].

JAK inhibitor Enantiomer impurity profiling Chiral drug substance quality control

Cis vs. Trans Diastereomer Differentiation: Conformational Effects on Reactivity in Catalytic Acylations

The trans-configuration of (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester (CAS 723308-59-6) confers a fundamentally different conformational preference compared to the cis-diastereomer (CAS 1039741-10-0). In catalytic kinetic resolution studies of 3,4-disubstituted piperidines, trans-isomers exhibit distinct reactivity and enantioselectivity profiles relative to cis-isomers, with selectivity factors (s) reaching up to 52 for trans-substrates [1]. This pronounced cis/trans reactivity divergence arises from the differential population of axial vs. equatorial conformers: trans-3,4-disubstituted piperidines preferentially position the α-substituent in an axial orientation during acylation, enhancing catalyst recognition, whereas cis-isomers adopt alternative low-energy conformations that reduce discrimination [1]. For procurement, this means that the trans-(3S,4S) building block offers predictable, literature-validated reactivity in enantioselective transformations, while the cis-diastereomer (CAS 1039741-10-0) would require independent reaction optimization [2].

Kinetic resolution Conformational analysis Diastereomer reactivity

Enantiomeric Purity Grade Differentiation: (3S,4S) Single Enantiomer vs. Racemic or Stereochemically Undefined Material

Commercially available grades of (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester (CAS 723308-59-6) are supplied as the single, defined (3S,4S) enantiomer with chemical purities ranging from 95% to 98% . In contrast, products listed under CAS 900642-17-3 are described as 'tert-butyl 4-amino-3-methylpiperidine-1-carboxylate' without stereochemical specification, representing racemic or stereochemically undefined material . Similarly, CAS 1428341-13-2 denotes the trans-racemate (a 1:1 mixture of (3S,4S) and (3R,4R) enantiomers) . For applications requiring enantiopure building blocks—such as asymmetric synthesis, chiral drug substance manufacturing, or impurity reference standard preparation—the single-enantiomer product (CAS 723308-59-6) eliminates the need for costly and yield-reducing chiral chromatographic separation steps. The procurement of racemic material would necessitate additional resolution steps, typically reducing overall yield by ≥50% and adding process development time [1].

Chiral purity Enantiomeric excess Pharmaceutical intermediate quality

Boc Protection Strategy: Orthogonal Deprotection Compatibility vs. Alternative N-Protected Analogs

The tert-butyl carbamate (Boc) protecting group on (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester (CAS 723308-59-6) enables selective deprotection under mild acidic conditions (e.g., TFA in DCM, or HCl in dioxane) without affecting other common protecting groups such as benzyl carbamates (Cbz), benzyl esters, or silyl ethers [1]. This orthogonal deprotection profile contrasts with the corresponding N-benzyl protected analog (3S,4S)-1-benzyl-4-amino-3-methylpiperidine, which requires hydrogenolysis conditions (H₂, Pd/C) that are incompatible with substrates containing reducible functional groups (alkenes, nitro groups, benzyl esters) [2]. The Boc-protected building block is explicitly referenced in patent WO2004/58709 A1 (page 37) as a synthetic intermediate, confirming its established role in multi-step pharmaceutical process chemistry pathways where orthogonal protecting group strategies are essential .

Orthogonal protecting group strategy Solid-phase peptide synthesis compatibility Multi-step pharmaceutical synthesis

Piperidine Ring Stereochemistry Effects on Monoamine Transporter Selectivity: Trans-(3S,4S) vs. Cis Configuration

In a systematic study of 3,4-disubstituted piperidine-based monoamine transporter inhibitors (J. Med. Chem. 2005, 48, 7970–7979), the cis and trans configurations of the piperidine ring were shown to produce opposing transporter selectivity profiles: (-)-cis enantiomers exhibited dopamine transporter/norepinephrine transporter (DAT/NET) selectivity, while (-)-trans and (+)-cis isomers showed serotonin transporter (SERT) or SERT/NET selectivity [1]. Specifically, (+)-cis-5b demonstrated a low nanomolar Kᵢ for NET with 39-fold and 321-fold selectivity over DAT and SERT respectively, while (+)-trans-5c showed comparable potency across all three transporters (broad-spectrum inhibition) [1]. Although these specific compounds incorporate a 4-(4-chlorophenyl) substituent rather than a 4-amino group, the study establishes a general principle that cis vs. trans piperidine ring stereochemistry in 3,4-disubstituted systems fundamentally alters pharmacological selectivity profiles [1]. For the (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester building block, this class-level evidence indicates that the trans-configuration is likely to produce different biological outcomes compared to the cis-diastereomer (CAS 1039741-10-0) when incorporated into bioactive molecules targeting aminergic receptors or transporters [2].

Monoamine transporter Stereochemistry-activity relationship CNS drug discovery

Optimal Application Scenarios for (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic Acid tert-Butyl Ester (CAS 723308-59-6) Based on Quantitative Differentiation Evidence


JAK Inhibitor Impurity Reference Standard Preparation and Chiral Purity Method Development

This compound is the direct precursor for (3S,4S)-tofacitinib (Impurity C, CAS 1092578-47-6), the less active enantiomer of tofacitinib. Pharmaceutical quality control laboratories and CROs engaged in JAK inhibitor development should procure CAS 723308-59-6 to synthesize and qualify the (3S,4S)-enantiomer impurity standard. This is essential for developing chiral HPLC or SFC methods to demonstrate enantiomeric purity of the active (3R,4R)-tofacitinib drug substance per ICH Q3A guidelines. Procurement of the incorrect (3R,4R) building block (CAS 723308-58-5) would instead generate the active drug substance, failing the impurity profiling objective .

Stereospecific Multi-Step Synthesis of Chiral CNS Drug Candidates Requiring Orthogonal Protection Strategies

The Boc-protected (3S,4S)-piperidine scaffold, with its defined trans-stereochemistry and orthogonal deprotection compatibility, is ideally suited for incorporation into complex CNS-targeted medicinal chemistry programs. Based on class-level evidence showing that trans- versus cis-3,4-disubstituted piperidines produce distinct monoamine transporter selectivity profiles, medicinal chemistry teams developing NET-selective or broad-spectrum transporter inhibitors should specify the trans-(3S,4S) building block rather than the cis-diastereomer (CAS 1039741-10-0) to access the desired pharmacological selectivity space [1]. The Boc group enables late-stage deprotection and subsequent diversification without affecting other sensitive functional groups [2].

Enantioselective Catalytic Process Development Using Defined Stereochemical Building Blocks

Process chemistry groups developing catalytic asymmetric routes to chiral piperidine-containing APIs benefit from the trans-(3S,4S) building block's established reactivity profile in enantioselective transformations. The published selectivity factors (s up to 52) for trans-3,4-disubstituted piperidines in NHC-catalyzed kinetic resolutions provide a validated starting point for reaction optimization, whereas cis-diastereomers require independent and potentially more challenging method development [3]. For route scouting, specifying the single enantiomer (CAS 723308-59-6) rather than racemic material (CAS 900642-17-3 or 1428341-13-2) eliminates the need for a downstream chiral resolution step, reducing projected material costs by ≥50% and accelerating process development timelines [3].

Chiral Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

In fragment-based drug discovery, the three-dimensional shape and defined stereochemistry of building blocks directly influence screening hit quality. The (3S,4S)-4-amino-3-methyl-piperidine scaffold provides a conformationally constrained, enantiopure primary amine handle for fragment library construction via amide coupling, reductive amination, or urea formation. The commercial availability at 95–98% purity from multiple vendors (Leyan, Bidepharm, MolCore, Biomart) ensures reliable supply for library synthesis . Procurement of stereochemically undefined material (CAS 900642-17-3) would introduce ambiguity in fragment hit follow-up, as the active stereoisomer could not be retrospectively assigned without additional chiral analysis .

Quote Request

Request a Quote for (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.